2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid
Overview
Description
2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid is a chemical compound with the CAS Number: 1184144-84-0 . It has a molecular weight of 250.36 . The IUPAC name for this compound is 2-[(3-methyl-2-butenyl)sulfanyl]-3-phenylpropanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O2S/c1-11(2)8-9-17-13(14(15)16)10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 250.36 .Scientific Research Applications
Catalyst and Synthesis Applications
Sulfur-containing compounds like 2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid have been utilized in various synthetic processes. For instance, sulfuric acid derivatives have been employed as recyclable catalysts in condensation reactions, offering good yields and reusability without significant loss of catalytic activity (Tayebi et al., 2011). Moreover, sulfur-containing propanoic acid derivatives are crucial in the synthesis of pharmaceuticals, displaying efficiency in carbon-sulfur bond formation and introducing specific functional groups (Guo et al., 2006).
Bioactive Compound Synthesis
Compounds similar to this compound are synthesized for their potential biological activities. For example, derivatives of propanoic acid have been studied for their immunostimulatory and immunomodulatory properties, indicating potential in enhancing secretion of specific chemokines and augmenting NO biosynthesis (Doláková et al., 2005).
Pharmaceutical and Medicinal Chemistry
In the realm of medicinal chemistry, sulfur-containing propanoic acid derivatives are pivotal in drug design. Studies have shown their utility in minimizing adverse effects, especially in gastrointestinal toxicity, without compromising the desired pharmacological activities (Nirmal et al., 2015). Moreover, the synthesis of heteroatomic compounds based on phenylthiourea and acetophenone derivatives indicates their significant biological activities, including antioxidant effects and the potential in drug development (Farzaliyev et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S/c1-11(2)8-9-17-13(14(15)16)10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWJCIUINIGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC(CC1=CC=CC=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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